1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with a methoxy group and the other with a methyl group
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 2-methoxyaniline with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-methoxyaniline with 3-methylphenyl isocyanate: This reaction is usually performed in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy or methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety or other functional groups present in the compound.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-phenylurea: This compound lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
1-(3-Methylphenyl)-3-phenylurea: This compound lacks the methoxy group, which may influence its chemical properties and applications.
1-(2-Methoxyphenyl)-3-(4-methylphenyl)urea:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
VQZDUYGKAJWOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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